Product packaging for (4-Aminobenzoyl)-D-glutamic acid(Cat. No.:)

(4-Aminobenzoyl)-D-glutamic acid

Cat. No.: B1519167
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-SECBINFHSA-N
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Description

D-Glutamic acid, N-(4-aminobenzoyl)- (CAS: 5959-18-2) is a stereoisomer of the L-form, characterized by a 4-aminobenzoyl group attached to the amino group of D-glutamic acid. Its molecular formula is C₁₂H₁₃N₂O₅ (exact mass: 265.083), with a polar surface area of 128 Ų, indicating moderate solubility in polar solvents . This compound is structurally related to folate derivatives, serving as a metabolite or degradation product of tetrahydrofolate (THF) and methotrexate . Unlike its L-isomer, the D-form is less prevalent in biological systems but has unique applications in synthetic chemistry and drug design due to its stereochemical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O5 B1519167 (4-Aminobenzoyl)-D-glutamic acid

Properties

IUPAC Name

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Development

ABG has shown promise in the development of novel pharmaceuticals, particularly as a precursor in the synthesis of antifolate agents.

Antifolate Agents

ABG is utilized in the synthesis of methotrexate, a well-known antifolate drug used in cancer therapy. The compound acts as a crucial building block, where its glutamic acid moiety is integral for the drug's mechanism of action against rapidly dividing cells. A notable patent describes the preparation of p-(N-methyl-N-formyl)-aminobenzoyl-L-glutamic acid as a precursor for methotrexate synthesis, emphasizing the importance of ABG in medicinal chemistry .

Antimalarial Research

Recent studies have explored ABG derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), an enzyme critical for malaria parasite survival. In silico and in vitro studies identified several compounds derived from ABG that exhibited significant binding interactions with Pf-DHFR, showing promise as new antimalarial agents .

CompoundBinding Energy (kcal/mol)IC50 (μM)
4d16-537.9613.25
4d38-618.2214.72

Analytical Chemistry

ABG is employed as a strong UV-absorbing tag for the derivatization of oligosaccharides, enhancing their detection during chromatographic analysis.

Derivatization Techniques

The effectiveness of ABG in capillary zone electrophoresis has been demonstrated, where it facilitated the separation of isomaltooligosaccharides from dextran hydrolysates . This application underscores its utility in analytical methodologies for carbohydrate analysis.

TechniqueApplicationReference
Capillary Zone ElectrophoresisOligosaccharide Detection
ChromatographySeparation of Carbohydrates

Neurological Research

D-Glutamic acid plays a significant role in neurological functions and has been studied for its implications in various neurological disorders.

Role as a Neurotransmitter

D-Glutamate, an isomer of glutamic acid, has been found to act as an endogenous neurotransmitter with protective effects against Alzheimer's Disease symptoms. Research indicates that decreased levels of D-glutamate correlate with worsening cognitive functions . This suggests that supplementation or modulation of D-glutamate levels could provide therapeutic benefits.

Case Studies

Recent findings highlight the potential of D-glutamate in treating neurodegenerative diseases:

  • Alzheimer’s Disease : Studies suggest that increased levels of D-glutamate may enhance NMDA receptor activation, potentially improving cognitive functions .
  • Traumatic Brain Injury : D-serine, another D-amino acid related to D-glutamate, has shown promise in recovery processes post-injury by modulating NMDA receptor activity .

Mechanism of Action

The compound exerts its effects through enzymatic interactions and metabolic pathways . It may act as a substrate for enzymes involved in amino acid metabolism, influencing various biological processes.

Comparison with Similar Compounds

Stereoisomers: L-Glutamic Acid, N-(4-Aminobenzoyl)-

  • Structure : The L-isomer (CAS: 4271-30-1) shares the same molecular formula but differs in the configuration of the glutamic acid chiral center.
  • Biological Activity: The L-form is conjugated with 1,3,5-triazine derivatives to inhibit Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), demonstrating potent antimalarial activity (IC₅₀: 0.8–1.2 µM) .
  • Synthesis : Both isomers are synthesized via acylation of glutamic acid with 4-nitrobenzoyl chloride, followed by nitro-group reduction. The L-form is more commonly used in pharmaceutical research .

Table 1: Key Differences Between D- and L-Isomers

Property D-Isomer L-Isomer
CAS Number 5959-18-2 4271-30-1
Biological Role Folate degradation product Antimalarial agent
Pf-DHFR Inhibition Minimal IC₅₀: 0.8–1.2 µM

Ester Derivatives

  • Dimethyl N-(4-Aminobenzoyl)-L-Glutamate (CAS: 328395-19-3): This esterified derivative exhibits enhanced lipophilicity (logP: 1.2) compared to the parent acid (logP: -0.5), making it more suitable for membrane permeability in drug delivery .

Table 2: Physicochemical Properties of Derivatives

Compound Molecular Weight logP Application
D-Glutamic Acid Parent 265.083 -0.5 Folate metabolism
Dimethyl Ester 294.30 1.2 Drug delivery
Diethyl Ester Organogel 350.35 1.8 Nanomaterial synthesis

Poly-γ-Glutamylated Derivatives

  • N-(4-Aminobenzoyl)-(L-Glu)₂/₃: These oligomers are degradation products of tetrahydrofolate-2/3, formed via spontaneous oxidation. Their extended glutamyl chains increase water solubility and alter binding affinity to folate-dependent enzymes .

Functional Analogues in Folate Metabolism

Tetrahydrofolate (THF) and Methotrexate

  • THF: The parent molecule of D/L-Glutamic acid, N-(4-aminobenzoyl)-, THF is essential in one-carbon transfer reactions. Oxidation of THF generates N-(4-aminobenzoyl)-L-glutamic acid as a stable metabolite .
  • Methotrexate: Degradation via plasma treatment yields N-(4-aminobenzoyl)-L-glutamic acid and 2,4-diaminopteridine-6-carboxylic acid. The former lacks the pterin ring, reducing toxicity compared to methotrexate .

Table 3: Comparative Toxicity and Stability

Compound Toxicity (Algal Assay) Stability in Aqueous Solution
Methotrexate High Low (degrades rapidly)
N-(4-Aminobenzoyl)-Glu Low High

4-Aminobenzoic Acid (PABA) Derivatives

  • 4-Aminobenzoic Acid (CAS: 150-13-0): A simpler analogue lacking the glutamic acid moiety.
  • 4-Aminobenzamide: Used in PARP inhibition studies, this compound shares the 4-aminobenzoyl group but lacks the carboxylate functionality critical for folate binding .

Biological Activity

D-Glutamic acid, N-(4-aminobenzoyl)- is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This compound is formed by the condensation of D-glutamic acid with 4-aminobenzoic acid, leading to unique properties that may influence various biological systems.

  • Molecular Formula : C₁₂H₁₄N₂O₅
  • Molecular Weight : 270.25 g/mol
  • Melting Point : 139-142 °C
  • Density : 1.2 g/cm³

Research indicates that D-glutamic acid plays a significant role in neurotransmission and may have protective effects against neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The loss of D-glutamate has been associated with cognitive decline in Alzheimer's patients .

Neurological Effects

D-glutamate has been shown to exhibit neuroprotective properties. A study highlighted its potential to counteract behavioral symptoms associated with Alzheimer's disease by maintaining NMDA receptor activation levels, which are often diminished in affected individuals . Furthermore, gut-derived D-glutamate may serve as a novel therapeutic approach to slow disease progression .

Antimalarial Activity

Recent research has focused on the synthesis of compounds derived from N-(4-aminobenzoyl)-L-glutamic acid for their antimalarial properties. In particular, derivatives linked to 1,3,5-triazine have demonstrated significant inhibitory effects against Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the malaria parasite's folate metabolism. Compounds 4d16 and 4d38 showed high binding interactions and exhibited IC₅₀ values of approximately 13.25 μM and 14.72 μM against chloroquine-sensitive and resistant strains, respectively .

Case Studies and Research Findings

StudyFocusFindings
Luckose et al., 2015Ergogenic effectsAmino acid derivatives improve physical performance and mental acuity during stress .
Adhikari et al., 2022Antimalarial activityNovel conjugates showed significant inhibition of Pf-DHFR with promising IC₅₀ values .
PMC7582301Neurological researchD-glutamate's role in Alzheimer's disease highlights its potential as a therapeutic agent .

Preparation Methods

Acyl Chloride Preparation

  • Starting Material: p-Nitrobenzoic acid
  • Reagents: Oxalyl chloride or benzotrichloride (BTC, C2H4Cl2)
  • Solvents: Mixed solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) or ethylene dichloride with DMF as an initiator
  • Conditions: Reflux temperature (typically 40-55 °C), slow dropwise addition of acyl chlorinating agent, reaction time 1–2 hours

Example from patent CN108147977B:

Parameter Details
p-Nitrobenzoic acid 0.1 mol (16.7 g)
Oxalyl chloride 0.2 mol (25.4 g), 2 equivalents
Solvent THF (55 mL) + DMF (5 mL)
Temperature 55 ± 1 °C, reflux after addition
Reaction time Until completion (approx. 1-2 h)

This method yields p-nitrobenzoyl chloride in solution, ready for the next step.

Condensation with D-Glutamic Acid

  • Substrate: Sodium D-glutamate (sodium salt of D-glutamic acid)
  • Reaction Medium: Aqueous solution, pH adjusted to mildly basic (pH 7-10)
  • Temperature: 0–10 °C to control reaction rate and selectivity
  • Procedure: Slow dropwise addition of p-nitrobenzoyl chloride solution to sodium glutamate solution, maintaining pH with sodium hydroxide

Typical conditions:

Parameter Details
Sodium D-glutamate 0.1 mol (16.9 g)
pH Maintained at 8 during addition
Temperature 5 ± 1 °C
Reaction time 1–3 hours

After reaction, the product N-(4-nitrobenzoyl)-D-glutamic acid is isolated by acidification and crystallization.

Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

  • Catalytic Hydrogenation:

    • Catalyst: 10% Pd/C
    • Hydrogen source: Hydrogen gas or ammonium formate (transfer hydrogenation)
    • Solvent: Methanol or ethanol
    • Conditions: Ambient temperature, 30–40 minutes reaction time
    • Process: Filter catalyst post-reaction for reuse
  • Chemical Reduction:

    • Reducing agent: Hydrazine hydrate
    • Catalyst: Ferric chloride hexahydrate (FeCl3·6H2O)
    • Solvent: Methanol or mixed alcohol solvents
    • Conditions: Room temperature, reaction time varies

Example from patent CN108147977B:

Parameter Details
N-(4-nitrobenzoyl)-D-glutamic acid Starting material
Hydrazine hydrate 3 equivalents relative to starting material
Ferric chloride hexahydrate 3% molar relative to starting material
Solvent Methanol
Temperature Room temperature
Yield and Purity >99.9% purity achieved

This method offers high purity product suitable for industrial scale production with advantages in safety, cost, and environmental impact compared to catalytic hydrogenation.

Comparative Summary of Preparation Methods

Step Method A (Patent CN105439895A) Method B (Patent CN108147977B) Method C (Chemicalbook summary)
Acyl Chlorination BTC in ethylene dichloride + DMF, reflux Oxalyl chloride in THF/DMF, reflux Ethanol solvent, unspecified acyl chloride
Condensation Sodium glutamate, pH 8-9, 0–5 °C Sodium glutamate, pH 7-10, 0–10 °C Sodium glutamate, unspecified conditions
Reduction Pd/C catalyst, ammonium formate, methanol Hydrazine hydrate + FeCl3·6H2O catalyst, methanol Platinum catalyst, hydrogen gas, ethanol
Yield & Purity High yield, high purity, mild conditions Purity ≥ 99.9%, high yield, industrially scalable Reported but less detailed
Environmental Impact Low waste generation Low pollution, cost-effective Not specified

Research Findings and Notes

  • The use of oxalyl chloride as an acylation reagent in a THF/DMF solvent system has been shown to improve purity and yield, achieving ≥99.9% purity of the final product.
  • The hydrazine hydrate reduction with ferric chloride catalyst offers a safer and more controllable alternative to catalytic hydrogenation, suitable for industrial scale-up.
  • Maintaining pH control during condensation is critical to avoid side reactions and maximize yield.
  • Catalytic hydrogenation with Pd/C and ammonium formate is effective but may require catalyst recovery and handling of hydrogen gas.
  • The entire process is compatible with industrial production due to mild reaction conditions, simple operation, and low environmental impact.

Data Table: Typical Reaction Parameters for Preparation

Reaction Step Reagents & Conditions Temperature (°C) Time Notes
Acyl Chlorination p-Nitrobenzoic acid + Oxalyl chloride, THF/DMF solvent 55–65 (reflux) 1–2 hours Molar ratio Oxalyl chloride: acid = 2:1
Condensation p-Nitrobenzoyl chloride + Sodium D-glutamate, pH 8–10 0–10 1–3 hours pH control critical
Reduction Hydrazine hydrate + FeCl3·6H2O catalyst, methanol 20–25 Variable (hours) Yield > 99.9% purity

Q & A

Q. 1.1. What are the common synthetic routes for N-(4-aminobenzoyl)-D-glutamic acid and its derivatives?

Methodological Answer: Synthesis typically involves coupling 4-aminobenzoic acid derivatives with glutamic acid. Key steps include:

  • Protection strategies : Use of Nα-Boc and α-Bzl groups to prevent side reactions during oligomerization .
  • Activation agents : Isobutyl-chlorocarbonate for carboxyl group activation in solution-phase synthesis .
  • Reductive methylation : For derivatives like N-(4-methylaminobenzoyl)-glutamic acid, starting from nitrobenzoyl chloride, followed by hydrogenation and formaldehyde treatment .
  • Chiral considerations : D-glutamic acid requires enantioselective synthesis or chiral resolution to ensure stereochemical purity.

Q. 1.2. How is N-(4-aminobenzoyl)-L-glutamic acid utilized in analytical chemistry for detecting biomolecules?

Methodological Answer: The compound serves as a derivatization agent for UV-sensitive detection:

  • Capillary electrophoresis : Reductive amination under mild conditions tags oligosaccharides with N-(4-aminobenzoyl)-L-glutamic acid, enabling UV detection at 254 nm. This method separates isomaltooligosaccharides with high resolution .
  • Derivatization workflow : Mix oligosaccharides with ABG (1:5 molar ratio) in 0.1 M sodium cyanoborohydride (pH 7.0) at 37°C for 24 hours .

Q. 1.3. What role does N-(4-aminobenzoyl)-glutamic acid play in folate metabolism studies?

Methodological Answer: It is a metabolite of tetrahydrofolate oxidation and a biomarker in folate metabolism:

  • Experimental models : Mice fed high-folate diets show elevated plasma levels of N-(4-aminobenzoyl)-glutamic acid, measured via LC-MS/MS .
  • Oxidation pathways : Air oxidation of tetrahydrofolate in neutral aqueous solutions generates this compound, requiring controlled anaerobic conditions during experiments .

Advanced Research Questions

Q. 2.1. How can researchers validate HPLC methods for quantifying N-(4-aminobenzoyl)-glutamic acid in pharmaceutical matrices?

Methodological Answer: Validation parameters and workflows include:

ParameterExperimental ApproachReference
SelectivityResolve peaks for folic acid, p-aminobenzoic acid, and N-(4-aminobenzoyl)-glutamic acid using C18 columns and phosphate buffer (pH 6.5) .
LinearityTest concentration ranges (e.g., 0.1–100 µg/mL) with R² ≥ 0.995 .
LOD/LOQDetermine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) .
RobustnessVary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess reproducibility .

Q. 2.2. What strategies resolve contradictions in receptor binding data for N-(4-aminobenzoyl)-D-glutamic acid derivatives?

Methodological Answer: Address discrepancies using:

  • Isotopic labeling : Deuterated standards (e.g., N-(4-aminobenzoyl-d4)-L-glutamic acid) improve traceability in receptor affinity assays .
  • In-silico modeling : Molecular docking with Pf-DHFR enzymes identifies steric clashes or hydrogen bonding mismatches in triazine-conjugated derivatives .
  • In-vitro validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., Plasmodium falciparum DHFR) with computational predictions .

Q. 2.3. How does isotopic labeling (e.g., deuterium) aid in tracking the metabolic pathways of N-(4-aminobenzoyl)-glutamic acid?

Methodological Answer: Deuterated analogs (e.g., PA STI 005240 ) enable:

  • Mass spectrometry (MS) : Quantify metabolites via stable isotope dilution analysis (SIDA) to correct for matrix effects .
  • Pharmacokinetic studies : Track deuterium-labeled compounds in murine plasma to calculate half-life (t₁/₂) and clearance rates .

Q. 2.4. What are the implications of N-(4-aminobenzoyl)-glutamic acid as a degradation product in drug stability studies?

Methodological Answer:

  • Degradation pathways : Plasma jet treatment of methotrexate generates N-(4-aminobenzoyl)-glutamic acid, detectable via HPLC-UV .
  • Toxicity assessment : Compare algal growth inhibition (e.g., Chlorella vulgaris) between parent drugs and degradation products using OECD 201 guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminobenzoyl)-D-glutamic acid
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Reactant of Route 2
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